MDM2-p53-IN-20: Absence of Validated IC50/Ki Data Relative to Clinically Advanced MDM2 Inhibitors
A comprehensive search of peer-reviewed literature and authoritative databases reveals a critical data gap: no quantitative binding affinity (IC50 or Ki) or cellular activity data for MDM2-p53-IN-20 is available in public domain sources . This stands in stark contrast to clinically advanced MDM2 inhibitors, for which extensive, publicly validated datasets exist. For example, AMG-232 demonstrates an IC50 of 0.6 nM and Kd of 0.045 nM in biochemical assays [1], while MDM2-p53-IN-16, a structurally related analog from the same class, is reported with an IC50 of 4.3 nM . The absence of such data for MDM2-p53-IN-20 represents a significant experimental variable and prohibits direct quantitative comparison for procurement decisions based on potency.
| Evidence Dimension | MDM2-p53 Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | AMG-232: IC50 = 0.6 nM, Kd = 0.045 nM [1]; MDM2-p53-IN-16: IC50 = 4.3 nM ; Nutlin-3a: Ki ≈ 90 nM (class reference) [2] |
| Quantified Difference | Not quantifiable; data gap |
| Conditions | N/A (comparative data unavailable) |
Why This Matters
Procurement decisions based on potency require validated binding data; the absence of such data for MDM2-p53-IN-20 means its use must be justified by other factors (e.g., chemotype novelty) rather than demonstrated potency.
- [1] AbMole BioScience. AMG 232 Certificate of Analysis. Product Datasheet. Accessed 2026. View Source
- [2] Vassilev, L. T., et al. In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 2004, 303, 844–848. doi: 10.1126/science.1092472. View Source
